An In-depth Technical Guide to the Fundamental Properties of cis-1-Fluoro-1-propene
An In-depth Technical Guide to the Fundamental Properties of cis-1-Fluoro-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Fluoro-1-propene, a halogenated alkene, represents a simple yet significant structure in the field of medicinal chemistry and materials science. The introduction of a fluorine atom into small organic molecules can profoundly alter their physicochemical and biological properties. This technical guide provides a comprehensive overview of the fundamental properties of cis-1-Fluoro-1-propene, its synthesis, and its potential applications, with a particular focus on its role as a bioisostere in drug design. The strategic incorporation of fluorinated motifs like cis-1-fluoroalkenes can lead to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles in drug candidates.[1][2]
Core Properties of cis-1-Fluoro-1-propene
The fundamental chemical and physical properties of cis-1-Fluoro-1-propene are summarized below. It is important to note that while some data are from experimental measurements, others are estimations derived from computational models.[3][4][5]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | (Z)-1-Fluoroprop-1-ene | [6] |
| Synonyms | cis-1-Fluoropropene | [7] |
| CAS Number | 19184-10-2 | [6] |
| Molecular Formula | C₃H₅F | [6] |
| Molecular Weight | 60.07 g/mol | [6] |
| Canonical SMILES | CC=CF | [8] |
| InChI | InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2- | [6] |
| InChIKey | VJGCZWVJDRIHNC-IHWYPQMZSA-N | [6] |
Table 2: Physicochemical and Thermodynamic Properties
| Property | Value | Source |
| Boiling Point | -19.82 °C (estimate) | [3] |
| Density | 0.7900 g/cm³ (estimate) | [3] |
| Refractive Index | 1.3800 (estimate) | [3] |
| Dipole Moment | 1.46 D | [6] |
| Enthalpy of Formation (gas, ΔfH°gas) | -176 kJ/mol | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.490 (estimate) | [4] |
| Water Solubility (log10WS) | -1.28 mol/L (estimate) | [4] |
Spectroscopic Data
Synthesis of cis-1-Fluoro-1-propene
While a specific, detailed, and publicly available experimental protocol for the synthesis of cis-1-Fluoro-1-propene is not readily found, general methods for the stereoselective synthesis of fluoroalkenes can be applied. One common approach is the hydrofluorination of alkynes.[13] The direct fluorination of propane (B168953) or propene often leads to a complex mixture of products and is not suitable for preparative purposes.[14]
A plausible synthetic route would involve the stereoselective reduction of a precursor like 1-fluoro-1-propyne or a stereoselective elimination reaction. The synthesis of related fluorinated dipeptide isosteres has been achieved with high diastereoselectivity, suggesting that stereocontrol in the synthesis of simple fluoroalkenes is feasible.[15]
Applications in Drug Discovery: A Bioisosteric Approach
The cis-fluoroalkene moiety is of significant interest in medicinal chemistry as a bioisostere of the amide bond.[1][16] Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving its pharmacological profile.[2] The amide bond, while crucial for the structure of peptides and many small molecule drugs, is often susceptible to enzymatic cleavage, leading to poor metabolic stability.[17]
The cis-fluoroalkene can mimic the planar cis-conformation of an amide bond, which is a less common but important conformation in certain peptides and macrocycles.[2] This replacement offers several potential advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450s.[18]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, polarity, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[12]
-
Conformational Rigidity: The double bond of the fluoroalkene introduces conformational constraint, which can be beneficial for binding to a biological target by reducing the entropic penalty of binding.
The following diagram illustrates the concept of replacing a cis-amide bond in a hypothetical drug candidate with a cis-1-fluoro-1-propene-like moiety.
Caption: Bioisosteric replacement of a cis-amide with a cis-fluoroalkene.
Experimental Protocols for Compound Evaluation
In the context of drug discovery, a molecule like cis-1-Fluoro-1-propene would likely be used as a building block to be incorporated into a larger, more complex molecule. Once a novel compound containing this moiety is synthesized, it would undergo a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to evaluate its drug-like properties.[19][20][21][22][23]
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[24]
Materials:
-
Test compound (e.g., a larger molecule containing the cis-1-fluoro-1-propene moiety)
-
Human liver microsomes (HLMs)
-
Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) containing an internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, HLMs, and the test compound at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial membrane, which is predictive of its absorption potential.
Materials:
-
Test compound
-
PAMPA plate (a 96-well plate with a lipid-infused artificial membrane)
-
Phosphate buffered saline (PBS), pH 7.4
-
A suitable organic solvent (e.g., dodecane)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Coat the membrane of the donor wells of the PAMPA plate with a lipid solution (e.g., lecithin (B1663433) in dodecane).
-
Add the test compound solution in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA plate "sandwich" (donor plate on top of the acceptor plate).
-
Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the concentrations and known parameters of the assay system.
The following diagram illustrates a typical workflow for evaluating a fluorinated compound in early drug discovery.
Caption: A typical in vitro ADME screening workflow in drug discovery.
Conclusion
cis-1-Fluoro-1-propene is a simple yet valuable molecule, primarily due to the unique properties conferred by the fluorine atom. While detailed experimental data for some of its fundamental properties are sparse, its potential as a structural motif in medicinal chemistry is significant. Its role as a bioisostere for the cis-amide bond highlights a key strategy in modern drug design to enhance the metabolic stability and pharmacokinetic properties of therapeutic candidates. The experimental protocols and workflows described herein provide a framework for the evaluation of novel compounds incorporating the cis-1-fluoro-1-propene moiety, underscoring its relevance to researchers and professionals in the field of drug development.
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